5-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-2-(benzylthio)-6-methylpyrimidin-4(3H)-one
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Overview
Description
5-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-2-(benzylthio)-6-methylpyrimidin-4(3H)-one is a complex organic compound that belongs to the class of pyrimidinones. This compound is characterized by its unique structure, which includes a piperazine ring, a benzylthio group, and a pyrimidinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-2-(benzylthio)-6-methylpyrimidin-4(3H)-one typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of benzyl chloride with piperazine to form 4-benzylpiperazine. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Synthesis of the Pyrimidinone Core: The pyrimidinone core is synthesized by reacting 2-mercaptobenzylamine with ethyl acetoacetate under acidic conditions to form 2-(benzylthio)-6-methylpyrimidin-4(3H)-one.
Coupling Reaction: The final step involves the coupling of the piperazine intermediate with the pyrimidinone core. This is achieved by reacting 4-benzylpiperazine with 2-(benzylthio)-6-methylpyrimidin-4(3H)-one in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyrimidinone core, potentially converting it to an alcohol.
Substitution: The benzyl groups in the compound can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-2-(benzylthio)-6-methylpyrimidin-4(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, research is focused on its potential therapeutic applications. It is being investigated for its activity against certain diseases, including its potential as an anti-cancer or anti-inflammatory agent.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-2-(benzylthio)-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-2-(benzylthio)-6-methylpyrimidin-5(3H)-one: Similar structure but with a different position of the functional groups.
5-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-2-(methylthio)-6-methylpyrimidin-4(3H)-one: Similar structure but with a methylthio group instead of a benzylthio group.
Uniqueness
The uniqueness of 5-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-2-(benzylthio)-6-methylpyrimidin-4(3H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-2-benzylsulfanyl-4-methyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2S/c1-19-22(24(31)27-25(26-19)32-18-21-10-6-3-7-11-21)16-23(30)29-14-12-28(13-15-29)17-20-8-4-2-5-9-20/h2-11H,12-18H2,1H3,(H,26,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAYJGXXENQTKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC2=CC=CC=C2)CC(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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